(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
CAS No.: 1803585-01-4
Cat. No.: VC2892998
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803585-01-4 |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | (4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H |
| Standard InChI Key | GSWYILKULHYRIL-UHFFFAOYSA-N |
| SMILES | CCCC1=NC(=C(O1)CN)C.Cl |
| Canonical SMILES | CCCC1=NC(=C(O1)CN)C.Cl |
Introduction
Chemical Identity and Structure
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride is an oxazole derivative characterized by specific substituents at defined positions on the heterocyclic ring. The compound contains a five-membered oxazole core with oxygen and nitrogen atoms incorporated in the ring structure, while featuring methyl and propyl groups at positions 4 and 2 respectively, along with a methanamine group at position 5, stabilized as a hydrochloride salt .
Identification Parameters
The compound possesses several unique identifiers and structural parameters as outlined in Table 1, which facilitate its precise chemical identification and classification in various databases and research contexts.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1803585-01-4 |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | (4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine; hydrochloride |
| MDL Number | MFCD28954411 |
| PubChem CID | 119031972 |
| InChI | InChI=1S/C8H14N2O.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H |
| InChI Key | GSWYILKULHYRIL-UHFFFAOYSA-N |
| SMILES | CCCC1=NC(=C(O1)CN)C.Cl |
| Appearance | Powder |
The compound's structural configuration contributes significantly to its chemical behavior and potential applications in various research and industrial contexts .
Physical and Chemical Properties
The physical and chemical properties of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride are crucial for understanding its behavior in different conditions and applications. The compound exhibits characteristics typical of substituted oxazoles while possessing unique properties conferred by its specific substituent pattern.
Physical Characteristics
In its standard form, the compound appears as a powder, which is consistent with many pharmaceutical intermediate compounds and research chemicals . The presence of the hydrochloride salt enhances its stability compared to the free base form and typically improves its solubility in polar solvents, making it more suitable for various laboratory applications.
Synthesis and Preparation
The synthesis of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride involves sophisticated organic chemistry techniques and requires careful control of reaction parameters to achieve high purity and yield.
Synthetic Approaches
The preparation of this compound requires careful control of reaction conditions including temperature management, appropriate solvent selection, and precise reaction timing. Common synthetic approaches for similar oxazole derivatives typically involve:
-
Formation of the oxazole core through cyclization reactions
-
Introduction of substituents at specific positions
-
Functional group transformations to incorporate the methanamine moiety
-
Conversion to the hydrochloride salt for stabilization purposes
Reaction Conditions
For the synthesis of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride and related compounds, common solvents utilized include diethyl ether and dimethylformamide, while reagents like lithium aluminum hydride are frequently employed for reduction reactions, and various alkyl halides serve in alkylation processes. The precise synthetic pathway would be determined by factors including starting material availability, desired purity, and scale of production.
Applications and Utility
The compound (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride demonstrates considerable versatility in research and development contexts, particularly in organic synthesis and pharmaceutical applications.
Role in Organic Synthesis
This compound functions primarily as a building block in organic synthesis pathways, providing a structurally distinct scaffold that can be incorporated into more complex molecular architectures . The presence of the oxazole ring system creates opportunities for further functionalization, while the amine functionality enables various transformations including:
-
Amide bond formation reactions
-
Coupling with carboxylic acids or activated esters
-
Reductive amination processes
-
Nucleophilic substitution reactions
-
Participation in multicomponent reactions
Packaging and Documentation
Commercial supplies of the compound typically include standard documentation such as Certificates of Analysis and Safety Data Sheets . Packaging formats vary by supplier and quantity, with common options including sealed vials for smaller research quantities and more substantial containers for bulk purchases. Given the compound's storage requirements, packaging is designed to maintain product integrity during transport and storage.
Related Compounds and Derivatives
Several structurally related compounds share chemical characteristics with (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, including other substituted oxazoles and isoxazoles that may demonstrate similar reactivity patterns and potential applications.
Structurally Similar Compounds
Notable related compounds include:
-
4-Methyl-5-propyl-1,2-oxazol-3-amine (CAS: 46856405) - An isoxazole with similar substituent patterns but different ring nitrogen position
-
Methyl[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]amine hydrochloride - A related oxadiazole derivative with amine functionality
-
Various oxazole derivatives with different substituent patterns at the 2, 4, and 5 positions
These related compounds may share similar synthetic approaches and potentially comparable applications in organic synthesis and medicinal chemistry research.
Future Research Directions
The versatile nature of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride suggests several promising avenues for further investigation and application development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume